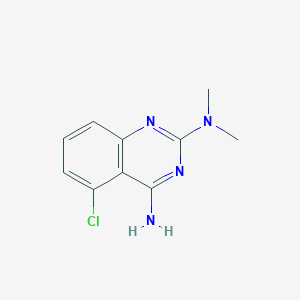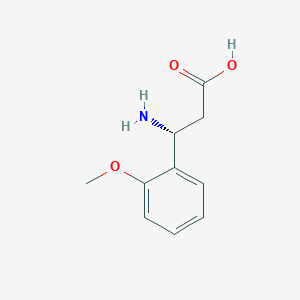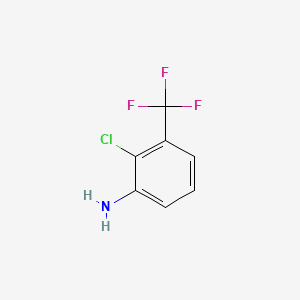
2-クロロ-3-(トリフルオロメチル)アニリン
概要
説明
2-Chloro-3-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N . This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the third position on the benzene ring, along with an amino group. It is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 2-Chloro-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to understand the effects of trifluoromethyl and chloro substituents on biological activity.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry:
Material Science: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
It is known that trifluoromethyl group-containing compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that trifluoromethyl group-containing compounds can influence the electronic properties of their targets, thereby affecting their function .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Pharmacokinetics
It is known that trifluoromethyl group-containing compounds often exhibit high lipophilicity, which can influence their bioavailability .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
準備方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method involves the amination of 2-chloro-3-(trifluoromethyl)nitrobenzene. This process typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to convert the nitro group to an amino group.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-chloro-3-(trifluoromethyl)nitrobenzene using a catalyst like palladium on carbon under hydrogen gas.
Industrial Production Methods:
Nitration and Reduction: Industrially, 2-chloro-3-(trifluoromethyl)aniline can be produced by first nitrating 2-chloro-3-(trifluoromethyl)benzene to form the nitro compound, followed by reduction to the amine.
Amination of Halogenated Precursors: Another industrial method involves the direct amination of halogenated precursors using ammonia or amines under high temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Chloro-3-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, including the corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(trifluoromethyl)aniline, 2-alkoxy-3-(trifluoromethyl)aniline, etc.
Oxidation Products: Products can include 2-chloro-3-(trifluoromethyl)nitrosoaniline or 2-chloro-3-(trifluoromethyl)nitroaniline.
Reduction Products: Products can include various reduced forms of the aniline derivative.
類似化合物との比較
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the fourth position.
2-(Trifluoromethyl)aniline: Lacks the chloro substituent.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group at the fourth position.
Uniqueness:
Positional Isomerism: The unique positioning of the chloro and trifluoromethyl groups in 2-chloro-3-(trifluoromethyl)aniline can lead to different chemical reactivity and biological activity compared to its isomers.
Enhanced Properties: The presence of both chloro and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various chemical syntheses and applications.
特性
IUPAC Name |
2-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXOMMTWPMQFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407243 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62476-58-8 | |
| Record name | 2-chloro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


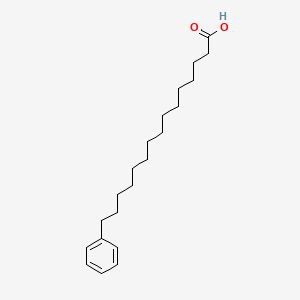
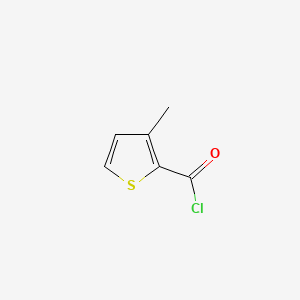
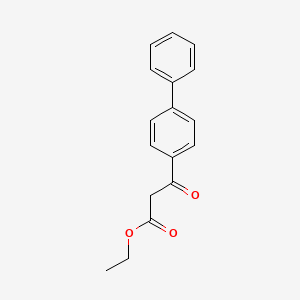
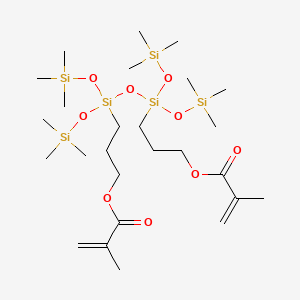
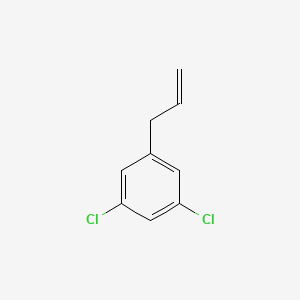
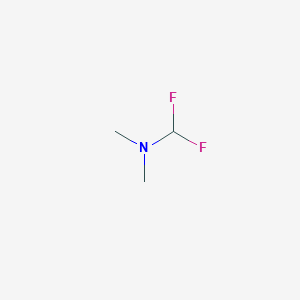
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
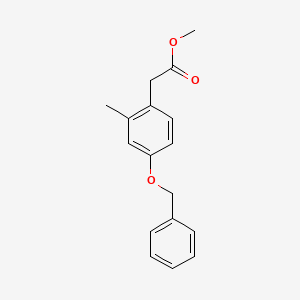
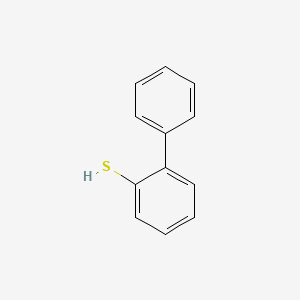
![1H-[1,2,4]Triazole-3-carboxylic acid hydrazide](/img/structure/B1586846.png)
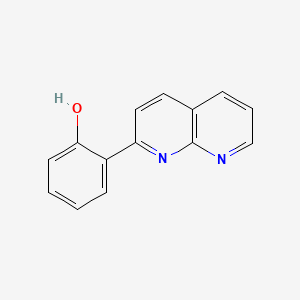
![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
